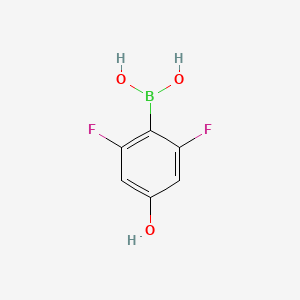

(2,6-Difluoro-4-hydroxyphenyl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2,6-difluoro-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAMLWIQHDPWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672864 | |

| Record name | (2,6-Difluoro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-87-1 | |

| Record name | (2,6-Difluoro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-hydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2,6-Difluoro-4-hydroxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (2,6-Difluoro-4-hydroxyphenyl)boronic acid, a key building block in medicinal chemistry and materials science. The document details two robust synthetic strategies: a classical organometallic approach via a Grignard reagent and a modern C-H activation method utilizing an iridium catalyst. This guide offers detailed experimental protocols, comparative data, and a visual representation of the synthetic pathways to aid researchers in selecting and implementing the most suitable method for their applications.

Core Synthetic Strategies

Two principal and effective methods for the synthesis of (2,6-Difluoro-4-hydroxyphenyl)boronic acid are the Grignard reaction of a protected bromophenol and the direct iridium-catalyzed C-H borylation of 3,5-difluorophenol. The following sections provide a detailed analysis of each route.

Route 1: Grignard Reaction of Protected 4-Bromo-3,5-difluorophenol

This well-established route involves the protection of the phenolic hydroxyl group of 4-bromo-3,5-difluorophenol, followed by the formation of a Grignard reagent, which then reacts with a borate ester. A final deprotection step yields the target boronic acid. This method is generally reliable and scalable.

Route 2: Iridium-Catalyzed C-H Borylation of 3,5-difluorophenol

This contemporary approach offers a more atom-economical synthesis by directly functionalizing the C-H bonds ortho to the hydroxyl group of 3,5-difluorophenol. This method can potentially circumvent the need for protecting groups, thus shortening the synthetic sequence.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each synthetic route, allowing for a direct comparison.

Table 1: Quantitative Comparison of Synthesis Routes

| Parameter | Route 1: Grignard Reaction | Route 2: Iridium-Catalyzed C-H Borylation |

| Starting Material | 4-Bromo-3,5-difluorophenol | 3,5-Difluorophenol |

| Key Reagents | Magnesium, Isopropylmagnesium chloride, Triisopropyl borate, Hydrochloric acid, Protecting agent (e.g., TBDMSCl) | Bis(pinacolato)diboron (B₂pin₂), [Ir(OMe)(COD)]₂, Ligand (e.g., dtbpy) |

| Overall Yield | 60-75% (estimated) | 70-85% (estimated) |

| Reaction Steps | 3 (Protection, Grignard/Borylation, Deprotection) | 1-2 (Borylation, optional hydrolysis) |

| Key Advantages | Well-established, reliable for scale-up. | Atom-economical, potentially fewer steps. |

| Key Disadvantages | Requires protection/deprotection steps, use of pyrophoric Grignard reagents. | Requires expensive iridium catalyst and ligand, optimization of reaction conditions may be necessary. |

Experimental Protocols

Route 1: Grignard Reaction of Protected 4-Bromo-3,5-difluorophenol

This protocol is based on established methods for the synthesis of arylboronic acids from brominated precursors.

Step 1: Protection of 4-Bromo-3,5-difluorophenol

-

To a solution of 4-bromo-3,5-difluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected phenol.

Step 2: Grignard Formation and Borylation

-

To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.5 eq).

-

Add a solution of the TBDMS-protected 4-bromo-3,5-difluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF). A small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction.

-

Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture to -78 °C.

-

Slowly add triisopropyl borate (1.5 eq) and stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Step 3: Deprotection and Isolation

-

Acidify the mixture with 2 M hydrochloric acid to a pH of approximately 1-2.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (2,6-Difluoro-4-hydroxyphenyl)boronic acid.

Route 2: Iridium-Catalyzed C-H Borylation of 3,5-difluorophenol

This protocol is adapted from general procedures for the iridium-catalyzed ortho-borylation of phenols.

Experimental Procedure:

-

In a glovebox, to a screw-capped vial, add 3,5-difluorophenol (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), [Ir(OMe)(COD)]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%).

-

Add anhydrous cyclohexane as the solvent.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture at 80 °C for 16-24 hours.

-

After cooling to room temperature, the reaction mixture can be filtered through a short plug of silica gel, eluting with ethyl acetate, to remove the catalyst.

-

The solvent is removed under reduced pressure. The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with a strong acid (e.g., HCl) in a biphasic solvent system (e.g., diethyl ether/water) or used directly in subsequent reactions.

-

The final product, (2,6-Difluoro-4-hydroxyphenyl)boronic acid, can be purified by recrystallization.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the two primary synthetic routes to (2,6-Difluoro-4-hydroxyphenyl)boronic acid.

An In-depth Technical Guide to the Physicochemical Properties of (2,6-Difluoro-4-hydroxyphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Difluoro-4-hydroxyphenyl)boronic acid, a specialized organoboron compound, serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including a difluorinated phenyl ring and a boronic acid moiety, impart distinct physicochemical properties that are pivotal for its application in drug discovery and development. Boronic acids are recognized as bioisosteres of carboxylic acids and are known to form reversible covalent bonds with diols, a characteristic leveraged in the design of enzyme inhibitors and sensors.[1][2] The presence of fluorine atoms can significantly modulate properties such as acidity, lipophilicity, and metabolic stability, making this compound a valuable scaffold for creating novel therapeutic agents.[3] This guide provides a comprehensive overview of the known physicochemical properties of (2,6-Difluoro-4-hydroxyphenyl)boronic acid, detailed experimental protocols for their determination, and a discussion of its role in synthetic chemistry.

Physicochemical Properties

| Property | Value | Source | Notes |

| Molecular Formula | C₆H₅BF₂O₃ | ChemScene[4] | - |

| Molecular Weight | 173.91 g/mol | ChemScene[4] | - |

| Melting Point | No data available | - | The melting point of the analogous 2,6-Difluorophenylboronic acid is 147-149 °C. The melting point of 2,4-Difluorophenylboronic acid is 247-250 °C. The melting point of 4-Hydroxyphenylboronic acid is >230 °C. The melting point of the pinacol ester of 4-Hydroxyphenylboronic acid is 113-117 °C. Based on these analogs, a relatively high melting point would be expected. |

| pKa | No data available | - | The pKa of phenylboronic acid is approximately 8.8. Electron-withdrawing groups like fluorine are known to decrease the pKa of arylboronic acids, making them more acidic.[5][6] Therefore, the pKa of (2,6-Difluoro-4-hydroxyphenyl)boronic acid is expected to be lower than 8.8. |

| Solubility | No data available | - | Phenylboronic acid is soluble in most polar organic solvents and poorly soluble in nonpolar solvents.[7] The introduction of fluorine atoms can affect solubility.[8] General solubility is expected in solvents like methanol, ethanol, and DMSO. |

| LogP (calculated) | -0.6498 | ChemScene[4] | This value suggests the compound is relatively hydrophilic. |

| Topological Polar Surface Area (TPSA) | 60.69 Ų | ChemScene[4] | - |

| Hydrogen Bond Donors | 3 | ChemScene[4] | - |

| Hydrogen Bond Acceptors | 3 | ChemScene[4] | - |

| Rotatable Bonds | 1 | ChemScene[4] | - |

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are provided below. These are general methods applicable to arylboronic acids and can be adapted for (2,6-Difluoro-4-hydroxyphenyl)boronic acid.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

(2,6-Difluoro-4-hydroxyphenyl)boronic acid, finely powdered and dried

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, powdered compound is introduced into the open end of a capillary tube. The tube is tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Approximate Melting Point: A rapid heating rate (10-20 °C/min) is used to get an approximate melting point range.

-

Accurate Melting Point: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow rate (1-2 °C/min).

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the boronic acid and phenolic hydroxyl groups.

Materials:

-

(2,6-Difluoro-4-hydroxyphenyl)boronic acid

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for ionic strength adjustment

-

Deionized, degassed water

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: A known concentration of the boronic acid (e.g., 1 mM) is dissolved in a solution of constant ionic strength (e.g., 0.15 M KCl in water).

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. The pH electrode and the tip of the burette are immersed in the solution, which is stirred gently. The system is blanketed with an inert gas (e.g., nitrogen or argon) to prevent absorption of atmospheric CO₂.

-

Titration: The solution is initially acidified with HCl to a low pH (e.g., pH 2). The titration is then performed by adding small, precise increments of the standardized NaOH solution.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve (often found using the first or second derivative of the plot).

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent system.

Materials:

-

(2,6-Difluoro-4-hydroxyphenyl)boronic acid (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker at a constant temperature

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a vial. This ensures that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, the samples are allowed to stand to let the excess solid settle. An aliquot of the supernatant is carefully removed and filtered through a syringe filter to remove any undissolved particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method like HPLC-UV or LC-MS by comparing the response to a standard curve of known concentrations.

-

Result: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

Applications in Synthetic Chemistry

(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a versatile reagent, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals.[9][10][11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like (2,6-Difluoro-4-hydroxyphenyl)boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[9]

A general experimental protocol for a Suzuki-Miyaura coupling is as follows:

Materials:

-

(2,6-Difluoro-4-hydroxyphenyl)boronic acid (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide, 1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., toluene/water, dioxane/water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: To an oven-dried flask is added the aryl halide, (2,6-Difluoro-4-hydroxyphenyl)boronic acid, base, and palladium catalyst.

-

Inert Atmosphere: The flask is sealed and the atmosphere is replaced with an inert gas by evacuating and backfilling with nitrogen or argon (repeated three times).

-

Solvent Addition: Degassed solvents are added via syringe.

-

Reaction: The mixture is heated (e.g., 80-110 °C) with vigorous stirring until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by flash column chromatography, to yield the desired biaryl product.

Visualizations

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

In-Depth Technical Guide: NMR and Mass Spectrometry Data for (2,6-Difluoro-4-hydroxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (2,6-Difluoro-4-hydroxyphenyl)boronic acid. The information presented is intended to support research and development activities where this compound is utilized.

Spectroscopic Data Summary

The following tables summarize the key NMR and mass spectrometry data for (2,6-Difluoro-4-hydroxyphenyl)boronic acid. Due to the limited availability of experimentally-derived public data for this specific molecule, predicted values and data from closely related analogs are provided to guide analytical efforts.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.4 - 6.6 | Doublet of doublets | H-3, H-5 |

| ~8.0 - 9.0 (broad) | Singlet | B(OH)₂ |

| ~9.5 - 10.5 (broad) | Singlet | Ar-OH |

Note: Predictions are based on computational models and analysis of similar structures. The broadness of the hydroxyl and boronic acid proton signals is due to chemical exchange.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~100 - 105 (dd) | C-3, C-5 |

| ~110 - 115 (t) | C-1 (ipso-C attached to Boron) |

| ~155 - 160 (dd) | C-2, C-6 |

| ~158 - 163 (t) | C-4 |

Note: (dd) denotes a doublet of doublets due to fluorine coupling, and (t) denotes a triplet. The ipso-carbon attached to boron often shows a broad signal or is not observed due to quadrupolar relaxation of the boron nucleus.

Table 3: ¹⁹F NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ -110 to -130 | F-2, F-6 |

Note: The chemical shift is referenced to an external standard, typically CFCl₃.

Table 4: ¹¹B NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~28 - 33 | Trigonal boronic acid |

Note: The chemical shift of ¹¹B is sensitive to solvent, concentration, and pH, which can influence the equilibrium between the trigonal acid and a tetracoordinate boronate species.

Table 5: Mass Spectrometry Data (Expected)

| m/z | Interpretation |

| 173.91 | [M]⁺ (Molecular Ion) |

| 155.90 | [M - H₂O]⁺ |

| 128.90 | [M - B(OH)₂]⁺ |

Note: Fragmentation patterns can vary significantly depending on the ionization technique used.

Experimental Protocols

The following are generalized yet detailed protocols for acquiring NMR and mass spectrometry data for (2,6-Difluoro-4-hydroxyphenyl)boronic acid, based on established methods for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of (2,6-Difluoro-4-hydroxyphenyl)boronic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent is critical, as boronic acids can undergo dehydration to form cyclic boroxines, which will complicate the spectra. Using a coordinating solvent like DMSO or methanol can help to break up these oligomers.[1]

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

¹H NMR:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Spectrometer: 376 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Reference: External CFCl₃ or other suitable fluorine standard.

-

-

¹¹B NMR:

-

Spectrometer: 128 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Reference: External BF₃·OEt₂.

-

Note: Due to the quadrupolar nature of the boron nucleus, broad signals are expected. Using a quartz NMR tube can minimize background signals from borosilicate glass.[2]

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of (2,6-Difluoro-4-hydroxyphenyl)boronic acid at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Parameters (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

-

Ionization Mode: Both positive and negative ion modes should be evaluated. Boronic acids can often be detected as adducts in positive mode (e.g., [M+Na]⁺) or as the deprotonated molecule in negative mode ([M-H]⁻).

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Nebulizer Gas (N₂): Flow rate optimized for stable spray.

Visualizations

Logical Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide on the Solubility of (2,6-Difluoro-4-hydroxyphenyl)boronic acid in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2,6-Difluoro-4-hydroxyphenyl)boronic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine its solubility through established experimental protocols. The guide also offers qualitative solubility information based on the general behavior of similar boronic acid compounds.

Introduction to (2,6-Difluoro-4-hydroxyphenyl)boronic acid

(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a synthetic organic compound of interest in medicinal chemistry and drug discovery. The presence of the boronic acid moiety allows for versatile chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The fluorine and hydroxyl substitutions on the phenyl ring significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter affecting its utility in various applications. Understanding the solubility of this compound in common laboratory solvents is essential for reaction setup, purification, formulation, and biological screening.

Solubility Profile

Data Presentation: Qualitative Solubility of Phenylboronic Acids in Common Solvents

The following table summarizes the general solubility trends for phenylboronic acid and its derivatives in a range of common solvents. This information can serve as a preliminary guide for solvent selection when working with (2,6-Difluoro-4-hydroxyphenyl)boronic acid. The actual solubility of the title compound should be experimentally determined.

| Solvent Category | Common Solvents | Expected Solubility of Phenylboronic Acids |

| Polar Protic | Water, Methanol, Ethanol | Generally, moderate to good solubility, especially in alcohols. Solubility in water can be low but is influenced by pH. The presence of the hydroxyl group on (2,6-Difluoro-4-hydroxyphenyl)boronic acid may enhance solubility in polar protic solvents through hydrogen bonding. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Typically, good to high solubility. These solvents are effective at solvating polar organic molecules. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Moderate solubility is often observed. Phenylboronic acid itself shows high solubility in ethers.[1][2] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate solubility can be expected. Phenylboronic acid has been reported to have moderate solubility in chloroform.[1][2] |

| Aromatic | Toluene, Benzene | Generally, low solubility. The polarity of the boronic acid group limits its solubility in nonpolar aromatic solvents. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very low to negligible solubility. Phenylboronic acid exhibits very low solubility in hydrocarbons.[1][2] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for (2,6-Difluoro-4-hydroxyphenyl)boronic acid, several established experimental methods can be employed. The choice of method often depends on the required throughput, accuracy, and the stage of research.

This is a widely used and reliable method for determining thermodynamic solubility.[3]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

-

Preparation: Add an excess amount of (2,6-Difluoro-4-hydroxyphenyl)boronic acid to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Kinetic solubility assays are high-throughput methods suitable for early-stage drug discovery.[4][5] They measure the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.

Principle: A concentrated stock solution of the compound is serially diluted in an aqueous buffer, and the point of precipitation is detected.

Methodology (Nephelometry):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (2,6-Difluoro-4-hydroxyphenyl)boronic acid in 100% DMSO.

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles.[4][6]

-

Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background.

This method involves determining the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[7][8]

Principle: A mixture of the solute and solvent of a known composition is heated at a constant rate while monitoring for the disappearance of solid particles.

Methodology:

-

Sample Preparation: Accurately weigh a specific amount of (2,6-Difluoro-4-hydroxyphenyl)boronic acid and the chosen solvent into a jacketed glass vessel.

-

Controlled Heating: The vessel is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) with continuous stirring.

-

Turbidity Monitoring: The turbidity of the solution is continuously monitored, often using a laser beam and a photodetector.

-

Dissolution Temperature: The temperature at which the solution becomes clear (i.e., the last solid particles dissolve) is recorded as the solubility temperature for that specific composition.

-

Solubility Curve: By repeating the measurement with different solute-solvent compositions, a solubility curve (solubility vs. temperature) can be constructed.

Visualizations

Caption: Workflow for determining equilibrium solubility.

Caption: Key factors affecting boronic acid solubility.

While not a signaling pathway in the biological sense, the Suzuki-Miyaura coupling is a critical reaction pathway where the solubility of the boronic acid reactant is paramount for reaction efficiency.

References

The Elusive Crystal Structure of (2,6-Difluoro-4-hydroxyphenyl)boronic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic and structural properties imparted by the fluorine and hydroxyl substitutions on the phenyl ring. Despite its significance, a definitive, publicly available crystal structure of this specific compound remains elusive. Extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield an entry for (2,6-Difluoro-4-hydroxyphenyl)boronic acid.

This guide provides a comprehensive overview of the available information and outlines general experimental protocols for the synthesis and crystallization of similar phenylboronic acids. While awaiting experimental determination of its precise crystal structure, this document serves as a resource for researchers working with this and related compounds.

Molecular Structure and Properties

The chemical structure of (2,6-Difluoro-4-hydroxyphenyl)boronic acid is characterized by a benzene ring substituted with two fluorine atoms ortho to the boronic acid group and a hydroxyl group in the para position. This arrangement is expected to influence its solid-state packing and intermolecular interactions significantly.

Below is a diagram illustrating the molecular structure of (2,6-Difluoro-4-hydroxyphenyl)boronic acid.

Caption: Molecular structure of (2,6-Difluoro-4-hydroxyphenyl)boronic acid.

Comparative Crystallographic Data

In the absence of a determined crystal structure for the title compound, we present the crystallographic data for a structurally related isomer, 2,4-difluorophenylboronic acid , to provide a point of reference for the types of crystal packing and unit cell parameters that might be expected. It is crucial to note that this data is for a different molecule and should be interpreted with caution.

| Parameter | 2,4-Difluorophenylboronic Acid |

| Chemical Formula | C₆H₅BF₂O₂ |

| Molecular Weight | 157.91 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 3.7617(11) Å |

| b | 12.347(4) Å |

| c | 14.620(4) Å |

| α | 90° |

| β | 95.450(5)° |

| γ | 90° |

| Volume | 676.0(3) ų |

| Z | 4 |

Experimental Protocols

General Synthesis of Hydroxyphenylboronic Acids

A common synthetic route to hydroxyphenylboronic acids involves a multi-step process starting from a corresponding bromophenol. The general workflow is outlined below.

Caption: Generalized synthetic workflow for hydroxyphenylboronic acids.

Methodology:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of the starting bromophenol is first protected to prevent interference with subsequent organometallic reactions. Common protecting groups include tert-butyloxycarbonyl (BOC) or tert-butyldimethylsilyl (TBDMS).

-

Formation of Grignard Reagent: The protected bromophenol is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.

-

Borylation: The Grignard reagent is then reacted with a trialkyl borate, typically trimethyl borate or triisopropyl borate, at low temperatures.

-

Hydrolysis and Deprotection: The resulting boronate ester is hydrolyzed under acidic conditions, which also serves to remove the protecting group from the hydroxyl moiety, yielding the final hydroxyphenylboronic acid product.

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For phenylboronic acids, slow evaporation from a suitable solvent is a commonly employed technique.

General Crystallization Protocol:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents include water, ethanol, methanol, or mixtures thereof.

-

Preparation of a Saturated Solution: The synthesized (2,6-Difluoro-4-hydroxyphenyl)boronic acid is dissolved in the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.

-

Slow Evaporation: The solution is filtered to remove any insoluble impurities and then allowed to stand undisturbed at a constant temperature. The container may be loosely covered to allow for slow evaporation of the solvent.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

Conclusion and Future Outlook

While the definitive crystal structure of (2,6-Difluoro-4-hydroxyphenyl)boronic acid remains to be experimentally determined and published, this guide provides the foundational chemical information and general methodologies relevant to its study. The synthesis and crystallization protocols outlined, though general, offer a starting point for researchers aiming to produce and characterize this compound. The crystallographic data of the related 2,4-difluorophenylboronic acid provides a useful, albeit indirect, reference.

The determination of the crystal structure of (2,6-Difluoro-4-hydroxyphenyl)boronic acid is a critical next step for the scientific community. Such data would provide invaluable insights into its solid-state behavior, intermolecular interactions, and ultimately, aid in the rational design of new pharmaceuticals and functional materials. Researchers are encouraged to pursue the single-crystal X-ray diffraction analysis of this compound and to deposit the resulting data in public crystallographic databases to advance the collective understanding of this important chemical entity.

Commercial Availability and Synthetic Applications of (2,6-Difluoro-4-hydroxyphenyl)boronic acid: A Technical Guide

(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a fluorinated arylboronic acid that has garnered interest in the fields of medicinal chemistry and drug discovery. Its unique structural features, including the presence of two electron-withdrawing fluorine atoms and a hydroxyl group, make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the commercial availability, key properties, and synthetic applications of this versatile reagent, with a focus on its use in the development of kinase inhibitors.

Commercial Availability

(2,6-Difluoro-4-hydroxyphenyl)boronic acid, identified by the CAS Number 957065-87-1, is readily available from a variety of commercial suppliers. Researchers can procure this compound from vendors such as ChemScene, eMolecules (distributed through Fisher Scientific), MilliporeSigma (formerly Sigma-Aldrich), Matrix Scientific, and Chemrio. The purity of the commercially available product typically ranges from 95% to over 97%, ensuring its suitability for a wide range of synthetic applications.

Physicochemical Properties

A summary of the key physicochemical properties of (2,6-Difluoro-4-hydroxyphenyl)boronic acid is presented in the table below. This data is essential for researchers in planning and executing chemical reactions, as well as for understanding the compound's behavior in different solvent systems.

| Property | Value |

| CAS Number | 957065-87-1 |

| Molecular Formula | C₆H₅BF₂O₃ |

| Molecular Weight | 173.91 g/mol |

| Purity | ≥95% - 97% |

| Appearance | Typically a solid |

| Storage | Recommended storage conditions vary, with some suppliers suggesting room temperature while others recommend refrigerated conditions (2-8°C) under an inert atmosphere.[1] |

Synthetic Applications: A Key Reagent in Drug Discovery

Boronic acids are a cornerstone of modern organic synthesis, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds. The fluorine atoms in (2,6-Difluoro-4-hydroxyphenyl)boronic acid can enhance the metabolic stability and modulate the electronic properties of the resulting molecules, making it an attractive building block for drug candidates.[2]

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction, a key application for (2,6-Difluoro-4-hydroxyphenyl)boronic acid.

Role in the Synthesis of Biologically Active Molecules

While direct evidence linking (2,6-Difluoro-4-hydroxyphenyl)boronic acid to a specific signaling pathway is not prominently documented, its structural motifs are found in compounds with known biological activities. For instance, fluorinated biaryl compounds are common in kinase inhibitors. The general importance of boronic acids in medicinal chemistry is well-established, with several boronic acid-containing drugs approved for clinical use, such as the proteasome inhibitor Bortezomib.[3]

Given the prevalence of the difluorophenyl motif in kinase inhibitors, it is plausible that (2,6-Difluoro-4-hydroxyphenyl)boronic acid could be utilized in the synthesis of inhibitors targeting various kinase signaling pathways. One such critical pathway in cancer biology is the Bone Morphogenetic Protein (BMP) signaling pathway.

The BMP Signaling Pathway

The BMP signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in diseases like cancer and pulmonary arterial hypertension.[4] The pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor (BMPR2). The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), which complex with a common mediator SMAD (Co-SMAD) and translocate to the nucleus to regulate gene expression.

The following diagram illustrates a simplified representation of the BMP signaling pathway, a potential target for inhibitors that could be synthesized using (2,6-Difluoro-4-hydroxyphenyl)boronic acid as a key building block.

References

Stability and Storage of (2,6-Difluoro-4-hydroxyphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a versatile building block in medicinal chemistry and organic synthesis, valued for its role in forming carbon-carbon and carbon-heteroatom bonds. However, the stability of this and other arylboronic acids is a critical consideration for its effective use and storage. This technical guide provides an in-depth overview of the stability and recommended storage conditions for (2,6-Difluoro-4-hydroxyphenyl)boronic acid, based on available data for the compound and related fluorinated phenylboronic acids.

Physicochemical Properties

A summary of the key physicochemical properties of (2,6-Difluoro-4-hydroxyphenyl)boronic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 957065-87-1 | [1][2] |

| Molecular Formula | C₆H₅BF₂O₃ | [1][2] |

| Molecular Weight | 173.91 g/mol | [1] |

| Appearance | Solid | [3] |

| Storage Temperature | Room Temperature or 2-8°C | [1] |

Stability Profile

The stability of (2,6-Difluoro-4-hydroxyphenyl)boronic acid is influenced by several factors, primarily moisture, pH, and temperature. The presence of two ortho-fluorine substituents can impact its stability profile.

Hydrolytic Stability

The primary degradation pathway for arylboronic acids is protodeboronation, a form of hydrolysis where the C-B bond is cleaved and the boronic acid moiety is replaced with a hydrogen atom.[4] This reaction is influenced by both pH and temperature.[5]

-

Effect of pH : Fluorinated phenylboronic acids are particularly susceptible to hydrolysis, especially in alkaline solutions.[5]

-

Effect of Substituents : Arylboronic acids with two fluorine atoms in the ortho positions have been noted to be among the less stable compounds in this class.[5]

Thermal Stability

Photostability

While specific photostability studies on (2,6-Difluoro-4-hydroxyphenyl)boronic acid are not extensively documented, fluorinated aromatic compounds can be susceptible to photolytic degradation.[7][8] It is therefore recommended to protect the compound from light.

Recommended Storage Conditions

To ensure the long-term integrity of (2,6-Difluoro-4-hydroxyphenyl)boronic acid, the following storage conditions are recommended based on information from various suppliers.

| Parameter | Recommendation | Rationale | Reference |

| Temperature | Room temperature or refrigerated (2-8°C) | To minimize thermal degradation. | [1] |

| Atmosphere | Sealed in a dry environment; inert atmosphere (e.g., argon or nitrogen) is preferable. | To prevent hydrolysis (protodeboronation). | |

| Light | Protect from light. | To prevent potential photolytic degradation. | |

| Container | Tightly sealed, original container. | To prevent moisture ingress and contamination. |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of (2,6-Difluoro-4-hydroxyphenyl)boronic acid involves forced degradation studies and the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[9][10][11] A typical protocol would involve exposing a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to the following stress conditions:[10]

-

Acid Hydrolysis : 0.1 M to 1 M HCl at room temperature, with heating (e.g., 60°C) if no degradation is observed.[10]

-

Base Hydrolysis : 0.1 M to 1 M NaOH at room temperature, with heating if necessary.[10]

-

Oxidation : 3% to 30% hydrogen peroxide at room temperature.

-

Thermal Stress : Heating the solid compound at a temperature below its melting point and a solution of the compound at a defined temperature (e.g., 60°C).

-

Photolytic Stress : Exposing the solid compound and a solution to a combination of UV and visible light, as per ICH Q1B guidelines.

Samples should be analyzed at various time points to determine the extent of degradation.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.

Method Development Considerations:

-

Column Selection : Reversed-phase columns with low silanol activity are recommended to minimize on-column hydrolysis of the boronic acid.[12][13]

-

Mobile Phase : A simple mobile phase of acetonitrile and water is often a good starting point. The use of pH modifiers should be carefully evaluated, as pH can influence the stability of the analyte.[13]

-

Detection : UV detection is commonly used. For selective detection, post-column derivatization with a reagent like alizarin, followed by fluorescence detection, can be employed.[14][15]

A general HPLC method for boronic acids is outlined in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18 with low silanol activity (e.g., Waters XTerra MS C18) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic content to elute all components. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

| Detection | UV at a suitable wavelength (e.g., 220 nm or λmax of the compound) |

| Injection Volume | 5-10 µL |

Visualizations

Degradation Pathway

The primary degradation pathway for (2,6-Difluoro-4-hydroxyphenyl)boronic acid is protodeboronation.

Caption: Proposed protodeboronation degradation pathway.

Experimental Workflow for Stability Study

A typical workflow for conducting a stability study of (2,6-Difluoro-4-hydroxyphenyl)boronic acid is illustrated below.

Caption: Workflow for a forced degradation and stability study.

Conclusion

(2,6-Difluoro-4-hydroxyphenyl)boronic acid is susceptible to degradation, primarily through hydrolysis (protodeboronation), which is exacerbated by alkaline conditions and elevated temperatures. Proper storage in a cool, dry, and dark environment is crucial to maintain its integrity. For researchers and drug development professionals, understanding these stability characteristics and employing robust analytical methods for stability assessment are paramount to ensure the quality and reliability of this important chemical intermediate.

References

- 1. chemscene.com [chemscene.com]

- 2. (2,6-Difluoro-4-hydroxyphenyl)boronic acid | 957065-87-1 [sigmaaldrich.com]

- 3. (2-Fluoro-6-hydroxyphenyl)boronic acid | 1256345-60-4 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. open.metu.edu.tr [open.metu.edu.tr]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. biomedres.us [biomedres.us]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

- 14. edepot.wur.nl [edepot.wur.nl]

- 15. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity Profile of (2,6-Difluoro-4-hydroxyphenyl)boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a versatile organoboron compound that has garnered significant interest in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique structural features—a boronic acid moiety, a phenol group, and two ortho-fluorine atoms—collectively impart a distinct reactivity profile that makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of (2,6-Difluoro-4-hydroxyphenyl)boronic acid, including its physicochemical properties, key reactions with detailed experimental protocols, and its applications in the synthesis of bioactive molecules.

Core Physicochemical Properties

The reactivity of (2,6-Difluoro-4-hydroxyphenyl)boronic acid is fundamentally governed by the electronic effects of its substituents. The boronic acid group is a mild Lewis acid, and its reactivity can be tuned by the electronic nature of the aromatic ring. The two ortho-fluorine atoms are strongly electron-withdrawing, which increases the Lewis acidity of the boron atom. This enhanced acidity can be a critical factor in various chemical transformations. The para-hydroxyl group, being an electron-donating group, can modulate the overall electron density of the phenyl ring and provides a site for potential derivatization.

Table 1: Physicochemical Properties of (2,6-Difluoro-4-hydroxyphenyl)boronic acid and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated pKa |

| (2,6-Difluoro-4-hydroxyphenyl)boronic acid | C₆H₅BF₂O₃ | 173.91 | < 8.8 |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | ~8.8 |

| 4-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | ~8.6 |

| 4-Hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | ~9.4 |

Key Reactions and Reactivity

(2,6-Difluoro-4-hydroxyphenyl)boronic acid is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, respectively.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds.[1] (2,6-Difluoro-4-hydroxyphenyl)boronic acid serves as the organoboron nucleophile, which couples with an organic halide or triflate (the electrophile) in the presence of a palladium catalyst and a base. The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of reactants.[2]

The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Chan-Lam Cross-Coupling Reaction

The Chan-Lam coupling reaction provides a valuable route for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[3][4] This reaction involves the coupling of an arylboronic acid with an amine or an alcohol, catalyzed by a copper salt, typically in the presence of an oxidant like air (O₂).[5] A key advantage of the Chan-Lam coupling is that it often proceeds under mild conditions and is tolerant of air and moisture.[4]

The mechanism is thought to involve the formation of a copper(II)-aryl intermediate, which then undergoes ligand exchange with the amine or alcohol. Reductive elimination from a transient Cu(III) species then affords the desired product and a Cu(I) species, which is reoxidized to Cu(II) to complete the catalytic cycle.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura and Chan-Lam couplings adapted from procedures for structurally similar difluorophenylboronic acids. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Compound

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids.[2]

Materials:

-

(2,6-Difluoro-4-hydroxyphenyl)boronic acid (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv.)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), (2,6-Difluoro-4-hydroxyphenyl)boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Chan-Lam N-Arylation of an Amine

This protocol is adapted from a general procedure for the copper-catalyzed N-arylation of amines with arylboronic acids.[3]

Materials:

-

(2,6-Difluoro-4-hydroxyphenyl)boronic acid (1.5 equiv.)

-

Amine (1.0 equiv.)

-

Copper(II) acetate (Cu(OAc)₂, 1.0 equiv.)

-

Pyridine (2.0 equiv.)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol), (2,6-Difluoro-4-hydroxyphenyl)boronic acid (1.5 mmol), and copper(II) acetate (1.0 mmol).

-

Add a 1:1 mixture of DCM and MeOH (10 mL).

-

Add pyridine (2.0 mmol) to the mixture.

-

Stir the reaction mixture open to the air at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Applications in Drug Discovery and Medicinal Chemistry

The (2,6-difluoro-4-hydroxyphenyl) moiety is a valuable pharmacophore in drug discovery. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the acidity of the hydroxyl group. The hydroxyl group itself can participate in hydrogen bonding interactions with biological targets. Consequently, (2,6-Difluoro-4-hydroxyphenyl)boronic acid is an important building block for the synthesis of a wide range of biologically active molecules.[6]

Conclusion

(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a highly useful and reactive building block in modern organic synthesis. Its unique electronic properties, arising from the combination of ortho-fluorine atoms and a para-hydroxyl group, make it a valuable substrate for key cross-coupling reactions. The ability to readily participate in Suzuki-Miyaura and Chan-Lam couplings allows for the efficient construction of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this versatile reagent in their synthetic endeavors.

References

Unveiling Potential Impurities in Commercial (2,6-Difluoro-4-hydroxyphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a critical building block in medicinal chemistry and materials science. Its purity is paramount, as even trace impurities can significantly impact reaction yields, downstream product quality, and biological activity in drug development. This technical guide provides an in-depth analysis of the potential impurities that may be present in commercial batches of (2,6-Difluoro-4-hydroxyphenyl)boronic acid, outlines detailed experimental protocols for their detection, and offers a visual representation of the synthetic and analytical workflows.

Synthetic Pathway and Potential Process-Related Impurities

The most probable synthetic route to (2,6-Difluoro-4-hydroxyphenyl)boronic acid commences with 3,5-difluorophenol. This starting material is first brominated to yield 4-bromo-3,5-difluorophenol. The subsequent step involves a halogen-metal exchange, typically through a Grignard reaction or lithiation, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and acidic hydrolysis to afford the final product.

Based on this synthetic pathway, several process-related impurities can be anticipated:

-

Unreacted Starting Materials and Intermediates: Residual amounts of 3,5-difluorophenol and 4-bromo-3,5-difluorophenol may persist in the final product if the reactions do not proceed to completion or if purification is inadequate.

-

Reagent-Related Impurities: Traces of organometallic reagents (e.g., Grignard reagents or organolithium compounds) and the trialkyl borate used in the synthesis can be present.

-

Side-Reaction Products:

-

Homocoupling Products: The organometallic intermediate can couple with the starting halide to form biphenyl derivatives.

-

Protodeboronation Product: The C-B bond in sterically hindered boronic acids, such as the target molecule, is susceptible to cleavage, leading to the formation of 3,5-difluorophenol. This can occur during synthesis or upon storage.

-

Isomeric Impurities: Incomplete regioselectivity during the initial bromination of 3,5-difluorophenol could lead to the formation of other bromodifluorophenol isomers, which would then be converted to the corresponding isomeric boronic acid impurities.

-

Product-Related Impurities

A significant class of impurities in boronic acids arises from the inherent chemistry of the boronic acid functional group itself.

-

Boroxine (Trimeric Anhydride): Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium is influenced by factors such as concentration, solvent, and the presence of water. The formation of boroxine can complicate analytical characterization and affect the stoichiometry of subsequent reactions.

Quantitative Data on Impurities

While specific quantitative data for impurities in commercial (2,6-Difluoro-4-hydroxyphenyl)boronic acid is not extensively published in peer-reviewed literature, supplier specifications typically indicate a purity of ≥96% to ≥97%[1][2]. This suggests that the total impurity level can be up to 3-4%. The relative abundance of each potential impurity will vary depending on the manufacturing process and purification methods employed.

| Impurity Class | Potential Impurities | Typical Analytical Method(s) |

| Process-Related Impurities | 3,5-difluorophenol, 4-bromo-3,5-difluorophenol, homocoupling byproducts | HPLC, GC-MS, LC-MS/MS |

| Product-Related Impurities | (2,6-Difluoro-4-hydroxyphenyl)boroxine | NMR, GC-MS |

| Degradation Products | 3,5-difluorophenol (from protodeboronation) | HPLC, GC-MS |

Experimental Protocols for Impurity Detection

A multi-faceted analytical approach is recommended for the comprehensive characterization of impurities in (2,6-Difluoro-4-hydroxyphenyl)boronic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Non-Volatile Impurities

HPLC is a primary technique for assessing the purity of boronic acids and quantifying non-volatile impurities.

Instrumentation:

-

HPLC system equipped with a UV detector.

Method:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 20-30 minutes) is recommended to ensure the separation of compounds with a range of polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a precisely weighed amount of the (2,6-Difluoro-4-hydroxyphenyl)boronic acid sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Boroxine Analysis

GC-MS is a powerful tool for identifying and quantifying volatile impurities and can also be used to analyze boroxines, which are more volatile than their corresponding boronic acids.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

Method:

-

Derivatization (Optional but Recommended for Boronic Acids): To improve volatility and chromatographic performance, boronic acids can be derivatized. A common method is the conversion to a pinacol ester by reaction with pinacol. For the analysis of boric acid impurities, derivatization with triethanolamine can be employed[3].

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program:

-

Initial Temperature: 50-70°C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.

-

Final Hold: Hold at the final temperature for 5-10 minutes.

-

-

Injection: Split or splitless injection of 1 µL of the sample solution.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. If derivatization is performed, follow the specific protocol for the chosen derivatizing agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Boroxine Equilibrium

NMR spectroscopy is invaluable for the structural elucidation of the main component and impurities, and for studying the equilibrium between the boronic acid and its boroxine.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Method:

-

¹H NMR:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). Using a protic solvent like CD₃OD can help to break up the boroxine trimer and simplify the spectrum by shifting the equilibrium towards the monomeric boronic acid[4].

-

Procedure: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

-

-

¹¹B NMR:

-

Procedure: This technique is highly specific for boron-containing compounds. A single, relatively broad signal is expected for the boronic acid. The chemical shift can provide information about the coordination state of the boron atom.

-

-

¹⁹F NMR:

-

Procedure: Given the presence of fluorine atoms in the molecule, ¹⁹F NMR is a very sensitive and useful technique for identifying fluorine-containing impurities.

-

Visualizing the Process: Synthetic and Analytical Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the synthetic pathway, the formation of key impurities, and a logical workflow for impurity analysis.

Caption: Synthetic pathway of (2,6-Difluoro-4-hydroxyphenyl)boronic acid and the origin of potential impurities.

Caption: Recommended analytical workflow for the comprehensive impurity profiling of (2,6-Difluoro-4-hydroxyphenyl)boronic acid.

References

- 1. chemscene.com [chemscene.com]

- 2. (2,6-Difluoro-3-hydroxyphenyl)boronic acid | 957065-86-0 [sigmaaldrich.com]

- 3. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Utilizing (2,6-Difluoro-4-hydroxyphenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Note on Protocol Specificity: Extensive literature searches did not yield a specific, peer-reviewed protocol for the Suzuki-Miyaura coupling of (2,6-Difluoro-4-hydroxyphenyl)boronic acid with defined quantitative data such as reaction yields for specific coupling partners. The following application notes and protocols are therefore based on established methods for structurally similar compounds, particularly other fluorinated and hydroxyphenylboronic acids. The provided protocol should be considered a robust starting point, and optimization of reaction conditions is highly recommended for any new combination of substrates.

The presence of two electron-withdrawing fluorine atoms ortho to the boronic acid moiety increases its Lewis acidity but can also influence the transmetalation step in the catalytic cycle. The phenolic hydroxyl group may require consideration in the choice of base to avoid side reactions.

Data Presentation: General Parameters for Suzuki Coupling of Fluorinated Phenylboronic Acids

The following table summarizes typical reaction parameters for the Suzuki coupling of fluorinated and functionalized arylboronic acids with aryl halides. These ranges can serve as a guide for optimizing the reaction of (2,6-Difluoro-4-hydroxyphenyl)boronic acid.

| Parameter | Typical Range/Options | Considerations |

| Aryl Halide | Aryl-I, Aryl-Br, Aryl-OTf, Aryl-Cl | Reactivity order: I > Br > OTf >> Cl.[1] |

| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents | An excess of the boronic acid is common to drive the reaction to completion. |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Choice depends on the reactivity of the substrates.[2][3] |

| Ligand | Buchwald-type (SPhos, XPhos), PPh₃, dppf | Bulky, electron-rich phosphine ligands are often effective for challenging substrates.[2] |

| Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for less reactive substrates like aryl chlorides.[3] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | The choice of base is critical and often requires screening.[3][4] K₃PO₄ is often effective for these types of couplings.[3] |

| Base Stoichiometry | 2.0 - 3.0 equivalents | Sufficient base is required to activate the boronic acid. |

| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O (e.g., 9:1 or 4:1 v/v) | A biphasic system with water is common.[5][6] |

| Temperature | Room Temperature - 110 °C | Higher temperatures are often required for less reactive partners.[5] |

| Reaction Time | 2 - 24 hours | Monitored by TLC, GC-MS, or LC-MS. |

Experimental Protocols: A General Procedure

This protocol is a representative example for a Suzuki-Miyaura cross-coupling reaction and should be optimized for the specific aryl halide and (2,6-Difluoro-4-hydroxyphenyl)boronic acid being used.

Materials:

-

(2,6-Difluoro-4-hydroxyphenyl)boronic acid (1.2 - 1.5 equiv.)

-

Aryl halide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., XPhos, 4-10 mol%)

-

Base (e.g., K₃PO₄, 2-3 equiv.)

-

Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, including a Schlenk flask or reaction vial

-

Magnetic stirrer and heating plate/block

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), (2,6-Difluoro-4-hydroxyphenyl)boronic acid (1.2-1.5 equiv.), the chosen base (e.g., K₃PO₄, 2-3 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

-

Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed organic solvent (e.g., Dioxane) followed by degassed water to the reaction vessel via syringe. The solvent to water ratio is typically between 4:1 and 10:1.

-

Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 2-3 times).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Applications of (2,6-Difluoro-4-hydroxyphenyl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a valuable building block in medicinal chemistry, frequently employed in the synthesis of small molecule inhibitors targeting key signaling pathways implicated in various diseases, notably cancer and inflammatory conditions. Its unique structural and electronic properties, conferred by the difluoro-substitution pattern and the hydroxyl group, make it a critical component in the design of potent and selective therapeutic agents. The fluorine atoms can enhance binding affinity, modulate physicochemical properties such as lipophilicity and metabolic stability, and influence the pKa of the phenolic hydroxyl group. This document provides an overview of its applications, particularly in the development of kinase inhibitors, and details experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Key Applications in Medicinal Chemistry

The primary application of (2,6-Difluoro-4-hydroxyphenyl)boronic acid lies in its use as a key structural motif in the synthesis of kinase inhibitors. The 2,6-difluoro-4-hydroxyphenyl moiety often serves as a crucial pharmacophore that interacts with the hinge region or other key residues within the ATP-binding pocket of kinases.

BRAF Kinase Inhibitors

A prominent application of this boronic acid derivative is in the synthesis of inhibitors targeting the BRAF kinase, a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in a significant percentage of melanomas and other cancers. The (2,6-Difluoro-4-hydroxyphenyl) group is a key feature in several potent BRAF inhibitors, where it contributes to high binding affinity and selectivity.

p38 MAP Kinase Inhibitors

(2,6-Difluoro-4-hydroxyphenyl)boronic acid and its analogs are also utilized in the development of inhibitors for p38 MAP kinase, a critical regulator of inflammatory cytokine production.[1] These inhibitors have therapeutic potential for treating a range of inflammatory diseases. The difluorinated phenyl ring can occupy hydrophobic pockets within the kinase, contributing to the overall potency and selectivity of the compounds.[2]

Structure-Activity Relationship (SAR) Insights

The 2,6-difluoro-4-hydroxyphenyl moiety imparts several advantageous properties to the final drug molecule:

-

Enhanced Potency: The two fluorine atoms are electron-withdrawing, which can influence the electronic environment of the aromatic ring and enhance interactions with the target protein. They can also form favorable non-covalent interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the kinase binding site.

-

Improved Selectivity: The specific substitution pattern can provide steric constraints that favor binding to the target kinase over other closely related kinases, thus improving the selectivity profile of the inhibitor.[1]

-

Modulated Physicochemical Properties: Fluorine substitution is a common strategy to increase lipophilicity, which can improve cell permeability and oral bioavailability. Furthermore, the C-F bond is highly stable, which can block metabolic oxidation at those positions, leading to improved metabolic stability.

-

Hydrogen Bonding: The 4-hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase.

Quantitative Data of Biologically Active Compounds

The following table summarizes the biological activity of representative kinase inhibitors that incorporate the (2,6-difluoro-4-hydroxyphenyl) moiety or structurally related fluorinated phenyl groups.